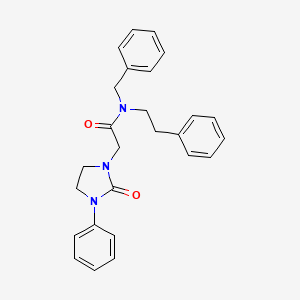
(3R,4S)-3-methylpiperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S)-3-Methylpiperidin-4-ol, also known as 3-methyl-4-hydroxypiperidine, is an organic compound with a molecular formula of C5H11NO. It is a cyclic secondary amine that is widely used in the synthesis of pharmaceuticals and other organic compounds. It is a colourless liquid with a boiling point of 106°C and a melting point of -20°C. 3-Methyl-4-hydroxypiperidine is also known as 3-Methylpiperidine-4-ol, 3-Methyl-4-hydroxy-piperidine, and 3-Methyl-4-hydroxy-piperidine-4-ol.
Wissenschaftliche Forschungsanwendungen
Bioanalytical Applications
Aptamers, including those involving "(3R,4S)-3-methylpiperidin-4-ol," are single-stranded DNA or RNA sequences that fold into secondary and tertiary structures, binding to specific targets with high specificity. This property makes them akin to chemical antibodies, useful in biosensing, diagnostics, and therapeutics. Aptamers can be screened against a synthetic library to target a wide range of molecules, offering advantages such as in vitro screening, amplification through polymerase chain reaction, easy modification, and stability under harsh conditions (Iliuk, Hu, & Tao, 2011).
Environmental Impact Studies
Studies on environmental toxins, such as 2,4-dichlorophenoxyacetic acid (2,4-D), benefit from understanding the biochemistry and pharmacology of compounds like "this compound." Research into the toxicology and mutagenicity of such herbicides has advanced, utilizing compounds to investigate the effects on gene expression and potential resistance in non-target species. This area of research is vital for assessing occupational risks and environmental health impacts (Zuanazzi, Ghisi, & Oliveira, 2020).
Drug Development and Epigenetics
In the realm of cancer therapy, compounds like "this compound" can play a role in developing DNA methyltransferase inhibitors. Such inhibitors are capable of reversing epimutations, such as the hypermethylation and silencing of tumor suppressor genes, presenting a novel approach to cancer treatment. These inhibitors highlight the reversible nature of epimutations and the potential for small-molecule drugs to effect change in gene expression and disease etiology (Goffin & Eisenhauer, 2002).
Cell-type Deconvolution from DNA Methylation
Recent advances in cell-type deconvolution using DNA methylation, where compounds similar to "this compound" could be relevant, are enhancing our understanding of disease development and progression. DNA methylation serves as a biomarker for cell types and allows the inference of underlying cell type proportions in mixed cell populations. This technique has applications in identifying immune cell proportions from DNA and exploring the relationship between immune profiles and disease (Titus, Gallimore, Salas, & Christensen, 2017).
Eigenschaften
IUPAC Name |
(3R,4S)-3-methylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-4-7-3-2-6(5)8/h5-8H,2-4H2,1H3/t5-,6+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQDXXYGSGJMGR-RITPCOANSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCC[C@@H]1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2R)-1-(2,3-Dihydro-1H-inden-5-yl)propan-2-yl]prop-2-enamide](/img/structure/B2694377.png)
![3-methyl-5-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2694381.png)
![1-Methyl-4-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2694384.png)
![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2694385.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2694386.png)
![N-[3-(2-Chloro-6-methylphenyl)propyl]prop-2-enamide](/img/structure/B2694387.png)
![Methyl 4-aminobenzo[b]thiophene-2-carboxylate hydrochloride](/img/structure/B2694389.png)
![3-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2694390.png)

![2-(4-phenylpiperazin-1-yl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2694394.png)

